molecular formula C6H2Br2ClFO2S B1411028 2,6-Dibromo-3-fluorobenzenesulfonyl chloride CAS No. 1804931-94-9

2,6-Dibromo-3-fluorobenzenesulfonyl chloride

Cat. No.: B1411028
CAS No.: 1804931-94-9
M. Wt: 352.4 g/mol
InChI Key: CSBITYDPEMXJEU-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2Br2ClFO2S. This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromo-3-fluorobenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2,6-dibromo-3-fluorobenzene with chlorosulfonic acid. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The process often includes purification steps, such as recrystallization or distillation, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.

    Nucleophilic Substitution: The sulfonyl chloride group can also undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include Lewis acids like aluminum chloride (AlCl3) or iron(III) bromide (FeBr3) as catalysts.

    Nucleophilic Substitution: Typical reagents include amines, alcohols, and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

Scientific Research Applications

2,6-Dibromo-3-fluorobenzenesulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the development of advanced materials, such as polymers and dyes.

    Biological Studies: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates.

    Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-dibromo-3-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in substitution reactions. The presence of bromine and fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzenesulfonyl Chloride: Similar in structure but with fluorine atoms instead of bromine.

    2-Bromo-4,6-difluorobenzenesulfonyl Chloride: Contains both bromine and fluorine atoms but in different positions on the benzene ring.

Uniqueness

2,6-Dibromo-3-fluorobenzenesulfonyl chloride is unique due to the specific arrangement of bromine, fluorine, and sulfonyl chloride groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

2,6-dibromo-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClFO2S/c7-3-1-2-4(10)5(8)6(3)13(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBITYDPEMXJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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